3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
One common method involves the reaction of 4,4-dimethylcyclohexanone with benzotriazole in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one can be compared with other benzotriazole derivatives, such as:
1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethanone: Known for its applications in medicinal chemistry and material sciences.
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-1-one: Used as a synthetic intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-4,4-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2)8-7-10(18)9-13(14)17-12-6-4-3-5-11(12)15-16-17/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFOUDIIHKLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1N2C3=CC=CC=C3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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